ReACp53 is derived from the DNA-binding domain of the p53 protein, specifically targeting residues known to promote aggregation. The compound was synthesized based on research focusing on the structural characteristics that lead to p53's instability and aggregation propensity. It is classified as a peptide inhibitor, particularly effective against mutant p53 proteins commonly found in various cancers, including prostate and ovarian cancers .
The synthesis of ReACp53 involves solid-phase peptide synthesis techniques, which allow for precise control over amino acid sequences. The specific sequence for ReACp53 is RRRRRRRRRRPILTRITLE, where the arginine residues are crucial for cellular penetration and interaction with mutant p53 aggregates.
ReACp53's structure is characterized by a linear arrangement of amino acids that facilitates its interaction with mutant p53. The presence of multiple arginine residues enhances its solubility and ability to penetrate cellular membranes.
ReACp53 primarily engages in non-covalent interactions with mutant p53 aggregates, disrupting their formation and restoring normal function. Key reactions include:
The mechanism by which ReACp53 exerts its effects involves several key processes:
ReACp53 has significant potential applications in cancer therapeutics:
p53, encoded by the TP53 gene on chromosome 17p13.1, functions as a critical transcription factor regulating genomic integrity. Under physiological conditions, it maintains low cellular levels via MDM2-mediated ubiquitination and degradation. Upon stress (e.g., DNA damage, hypoxia), p53 stabilizes and activates target genes involved in:
Approximately 90% of cancer-associated TP53 mutations are missense substitutions within the DBD. These mutations drive carcinogenesis through:
Mutant p53 aggregation follows a nucleation-dependent amyloid pathway:
Segment | Residues | Role in Aggregation | Associated Mutations |
---|---|---|---|
Steric zipper core | 251–258 (LTIITLE) | Primary nucleation site | R248Q, R248W, R273H |
Zinc-binding site | 176–186 | Mutation-induced unfolding | R175H, C176F |
β-sandwich scaffold | 237–250 | Structural destabilization | G245S, M237I |
Biophysically, these aggregates exhibit amyloid hallmarks: Thioflavin T (ThT) positivity, SDS-resistance, and fibrillar morphology visualized by TEM [1] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9